2-(2,4-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine is a synthetic organic compound that belongs to the class of imidazopyridines. This compound is characterized by its unique structure, which features a difluorophenyl group and a methoxy substituent on the imidazo[1,2-a]pyridine framework. The compound's potential applications span various fields, particularly in medicinal chemistry and pharmaceuticals.
This compound falls under the category of heterocyclic compounds, specifically imidazopyridines. Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of their ring(s). The presence of fluorine atoms in its structure classifies it further as a fluorinated organic compound.
The synthesis of 2-(2,4-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine typically involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the difluorophenyl and methoxy groups.
Technical Details:
The molecular structure of 2-(2,4-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine can be represented as follows:
The compound features:
The compound can participate in various chemical reactions typical for imidazopyridine derivatives:
Technical Details:
The mechanism of action for 2-(2,4-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine is not fully elucidated but is believed to involve interactions with specific biological targets within cells.
Data:
Relevant Data:
The primary applications for 2-(2,4-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine include:
The imidazo[1,2-a]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused bicyclic structure with a bridgehead nitrogen atom. This framework has demonstrated exceptional versatility in drug development, evidenced by multiple FDA-approved therapeutics. Zolpidem, an imidazo[1,2-a]pyridine derivative, revolutionized insomnia treatment through selective targeting of GABA_A receptors, establishing this scaffold's capacity for central nervous system modulation [4]. Similarly, alpidem (anxiolytic) and zolimidine (gastroprotective agent) further validate the pharmacophoric utility of this core structure across diverse therapeutic areas [10]. Contemporary research has expanded its applications to infectious diseases and oncology, exemplified by telacebec (Q203), an antitubercular agent in Phase II trials that inhibits mycobacterial cytochrome bcc complex [2]. The scaffold's synthetic accessibility facilitates extensive structural diversification, while its balanced physicochemical properties (e.g., moderate logP, hydrogen bonding capacity) enhance drug-likeness [4] [10].
Table 1: Marketed Drugs Containing Imidazo[1,2-a]pyridine Scaffold
Compound Name | Therapeutic Application | Approval Year | Key Target |
---|---|---|---|
Zolpidem | Insomnia treatment | 1992 | GABA_A receptor |
Alpidem | Anxiolytic (withdrawn) | 1980s | GABA_A receptor |
Zolimidine | Gastroprotective | 1970s | Cytoprotection |
Olprinone | Congestive heart failure | 1990s | PDE3 inhibitor |
Telacebec (Q203) | Antitubercular (Phase II) | N/A | Cytochrome bcc complex |
Fluorination has emerged as a strategic imperative in modern drug design, with approximately 35% of pharmaceuticals now containing fluorine atoms. The incorporation of fluorine, particularly in aryl systems, profoundly influences molecular properties through three primary mechanisms: (1) Enhanced lipophilicity and membrane permeability due to fluorine's high hydrophobicity (π-bonding capability), (2) Improved metabolic stability via blockade of cytochrome P450-mediated oxidation sites, and (3) Modulation of molecular conformation through steric and electronic effects [3] [8] [9]. The 2,4-difluorophenyl moiety specifically demonstrates superior metabolic resistance compared to mono-fluorinated analogs due to steric hindrance around the remaining C-H bonds. Crystallographic studies reveal that the 2,4-difluorophenyl group participates in orthogonal dipole interactions with protein residues and engages in edge-to-face aromatic stacking within binding pockets [8]. These interactions are exemplified in c-Met kinase inhibitors where 2,4-difluorophenyl-containing derivatives exhibit >78-fold selectivity over off-target kinases [7]. In Au(III)-imidazo[1,2-a]pyridine complexes, fluorination amplifies anticancer activity by enhancing DNA intercalation and impairing DNA repair mechanisms, as confirmed through viscosity measurements and gel electrophoresis [9].
Table 2: Impact of Fluorination on Biological Activity of Imidazo[1,2-a]pyridines
Compound Structure | Biological Target | Fluorination Effect | Activity Enhancement |
---|---|---|---|
2-(4-Fluorophenyl) derivative | c-Met kinase | Mono-fluorination | IC₅₀ = 58 nM |
2-(2,4-Difluorophenyl) derivative | c-Met kinase | Di-fluorination | IC₅₀ = 12.8 nM (4.5x improvement) |
Non-fluorinated analog | DNA binding | None | ΔTm = +3.1°C |
2,4-Difluorophenyl-Au(III) complex | DNA binding | Di-fluorination | ΔTm = +8.7°C (2.8x improvement) |
2-(3,4-Difluorophenyl) derivative | Antiviral activity | Di-fluorination | EC₅₀ = 0.11 μM (vs 0.42 μM mono-F) |
The strategic functionalization at C8 and C2 positions of imidazo[1,2-a]pyridine generates synergistic pharmacological advantages. The 8-methoxy group exerts substantial electronic effects on the heterocyclic core, increasing electron density at N1 and C3 positions through resonance. This electronic redistribution enhances hydrogen-bond acceptor capacity at N1 (crucial for hinge-binding in kinases) while activating C3 for electrophilic substitutions [6] [8]. Molecular modeling indicates that 8-methoxy substitution induces a coplanar conformation between pyridine and imidazole rings, optimizing π-stacking interactions with aromatic residues in target proteins. This conformational preference differentiates 8-methoxy derivatives from bulkier 8-substituted analogs that may induce steric clashes [8].
The 2,4-difluorophenyl group at C2 provides three-dimensional complementarity to hydrophobic enzyme subpockets. Comparative structure-activity relationship (SAR) studies demonstrate that 2,4-difluorophenyl confers superior target affinity over 2-pyridyl, 2-thienyl, or 2-alkyl substituents in serotonin receptor modulators and kinase inhibitors [3] [8]. The fluorine atoms at ortho and para positions create a polarized electrostatic surface that aligns with complementary regions in binding sites, as observed in 5-HT_2A receptor modulators where this substituent improves ligand efficiency by 0.35 kcal/mol per heavy atom [3]. Bromination at C8 serves as a synthetic handle for palladium-catalyzed functionalization, enabling efficient conversion to methoxy derivatives via methoxylation reactions [6]. This synthetic versatility facilitates the exploration of diverse C8 substituents while maintaining the privileged 2,4-difluorophenyl motif.
Table 3: SAR of C2 and C8 Substituents in Imidazo[1,2-a]pyridine Derivatives
C2 Substituent | C8 Substituent | Biological Activity (IC₅₀/EC₅₀) | Key Pharmacological Property |
---|---|---|---|
2,4-Difluorophenyl | Br | 0.03 μM (c-Met kinase) | Precursor for methoxylation |
2,4-Difluorophenyl | OCH₃ | 0.004 μM (Antimycobacterial) | Enhanced membrane penetration |
Phenyl | OCH₃ | 0.15 μM (Antimycobacterial) | 37.5x less active than difluoro analog |
2-Pyridyl | OCH₃ | 0.09 μM (5-HT_2A receptor) | Moderate receptor occupancy |
4-Fluorophenyl | OCH₃ | 0.06 μM (c-Met kinase) | 2x less potent than 2,4-difluoro |
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8